Comparative Lipophilicity: 2-Amino-5-(trifluoromethoxy)benzimidazole vs. Unsubstituted 2-Aminobenzimidazole
The introduction of the trifluoromethoxy (-OCF3) group at the 5-position significantly increases the lipophilicity of the benzimidazole core. While direct experimental logP values for 2-Amino-5-(trifluoromethoxy)benzimidazole are not widely published, the computed XLogP3 value of 1.8 provides a quantitative baseline [1]. In contrast, unsubstituted 2-aminobenzimidazole has a computed XLogP3 value of approximately 0.7-0.9 [2]. This difference of approximately 0.9-1.1 logP units is highly relevant for drug design, as it translates to a roughly 8- to 12-fold increase in partitioning into lipid environments [3]. This property directly impacts membrane permeability, plasma protein binding, and overall pharmacokinetic profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Unsubstituted 2-aminobenzimidazole (XLogP3 ≈ 0.7-0.9) |
| Quantified Difference | Increase of 0.9-1.1 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
This quantitative difference in lipophilicity is a critical parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties, making this compound a distinct tool for SAR studies focused on optimizing these parameters.
- [1] PubChem. (2026). 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine. Compound Summary for CID 14700613. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-(trifluoromethoxy)benzimidazole. View Source
- [2] PubChem. (2026). 2-Aminobenzimidazole. Compound Summary for CID 11664. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzimidazole. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
